molecular formula C14H13F3N8 B2661649 2-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine CAS No. 2380068-43-7

2-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine

Cat. No.: B2661649
CAS No.: 2380068-43-7
M. Wt: 350.309
InChI Key: JKXCNVNLWSGNNB-UHFFFAOYSA-N
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Description

2-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of atoms of at least two different elements as members of its rings. This particular compound features a triazolopyridazine ring fused with a piperazine ring and a pyrimidine ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine typically involves multi-step organic reactions. The process may start with the preparation of the triazolopyridazine core, followed by the introduction of the piperazine moiety, and finally, the attachment of the trifluoromethyl-substituted pyrimidine ring. Common reagents and conditions include:

    Reagents: Hydrazine derivatives, pyridazine derivatives, piperazine, trifluoromethylating agents.

    Conditions: Catalysts such as palladium or copper, solvents like dimethylformamide (DMF) or dichloromethane (DCM), and temperature control ranging from room temperature to reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the piperazine ring or the triazolopyridazine moiety.

    Reduction: Reduction reactions could target the nitrogen-containing rings, potentially leading to the formation of amines or other reduced derivatives.

    Substitution: The trifluoromethyl group on the pyrimidine ring can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, reduction could produce amines, and substitution might result in various functionalized pyrimidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials or catalysts.

Biology

In biological research, the compound may be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids. Its heterocyclic structure could make it a candidate for drug discovery and development.

Medicine

The compound could have potential applications in medicine, particularly in the development of new pharmaceuticals. Its structure suggests it might interact with specific biological targets, making it a candidate for further investigation as a therapeutic agent.

Industry

In industry, the compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure might impart desirable characteristics to these materials.

Mechanism of Action

The mechanism by which 2-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-4-(trifluoromethyl)pyrimidine exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Enzymes: Inhibiting or activating enzyme activity.

    Interaction with Receptors: Modulating receptor function to alter cellular signaling pathways.

    DNA Intercalation: Binding to DNA and affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-4-methylpyrimidine: Similar structure but with a methyl group instead of a trifluoromethyl group.

    2-(4-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)-4-chloropyrimidine: Similar structure but with a chlorine atom instead of a trifluoromethyl group.

Properties

IUPAC Name

6-[4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N8/c15-14(16,17)10-3-4-18-13(20-10)24-7-5-23(6-8-24)12-2-1-11-21-19-9-25(11)22-12/h1-4,9H,5-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKXCNVNLWSGNNB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN3C=NN=C3C=C2)C4=NC=CC(=N4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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